N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide
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Overview
Description
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of Fluorine: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Amidation: The final step involves the coupling of the benzothiazole derivative with a suitable amine to form the propanamide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide.
Substitution: Electrophilic aromatic substitution reactions could occur on the benzothiazole ring, particularly at positions ortho and para to the fluorine atom.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving benzothiazole derivatives.
Medicine: Potential use as a therapeutic agent due to its biological activity.
Industry: Possible applications in materials science and as a specialty chemical.
Mechanism of Action
The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various enzymes and receptors, modulating their activity. The fluorine atoms may enhance binding affinity and selectivity through interactions such as hydrogen bonding and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound, known for its wide range of biological activities.
Fluorobenzothiazole: Similar structure with fluorine substitution, often studied for enhanced biological activity.
Sulfonylbenzothiazole: Contains a sulfonyl group, known for its potential as a therapeutic agent.
Uniqueness
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide is unique due to the combination of fluorine atoms and the sulfonyl group, which may confer distinct biological properties and enhance its potential as a drug candidate.
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O3S2/c17-10-1-4-12(5-2-10)25(22,23)8-7-15(21)20-16-19-13-6-3-11(18)9-14(13)24-16/h1-6,9H,7-8H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJYEGDQFOICKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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